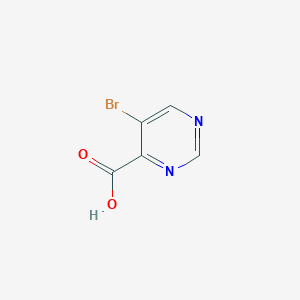

5-Bromopyrimidine-4-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZBITVSVYFOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612504 | |

| Record name | 5-Bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64224-60-8 | |

| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64224-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromopyrimidine 4 Carboxylic Acid and Its Derivatives

Indirect Synthetic Routes and Precursor Utilization

Utility of 5-Bromopyrimidine (B23866) as a Synthetic Intermediate

5-Bromopyrimidine is a versatile and pivotal intermediate in the synthesis of a wide array of pyrimidine (B1678525) derivatives. Its utility stems from the reactivity of the bromine atom at the 5-position, which allows for the introduction of various functional groups through several key reaction types. This makes it a valuable building block in the preparation of compounds for pharmaceutical and materials science applications. Pyrimidine heterocycles are integral to the development of herbicides, analgesics, and anticancer drugs. guidechem.com

The strategic placement of the bromine atom on the pyrimidine ring facilitates a range of chemical transformations. These reactions are crucial for creating more complex molecules with specific biological or chemical properties. The primary synthetic routes employing 5-bromopyrimidine as an intermediate include palladium-catalyzed cross-coupling reactions, nucleophilic substitution reactions, and radical reactions.

One of the most significant applications of 5-bromopyrimidine is in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki and Sonogashira couplings, are highly efficient for forming carbon-carbon and carbon-heteroatom bonds. For instance, 5-bromopyrimidine has been utilized in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives through a palladium-catalyzed, aerobic, and ligand-free Suzuki reaction. sigmaaldrich.com Similarly, it serves as a precursor in the microwave-assisted organic synthesis (MAOS) Sonogashira protocol to produce (5-(phenylethynyl)pyrimidine). sigmaaldrich.com

Another key synthetic application is the Minisci reaction, a type of radical substitution. This method has been successfully employed for the homolytic alkoxycarbonylation of 5-halopyrimidines to create 5-halopyrimidine-4-carboxylic acid esters. ucla.edu This reaction is noted for its high regioselectivity, offering a one-step synthesis for compounds like ethyl 5-bromopyrimidine-4-carboxylate, which are otherwise challenging to prepare. ucla.edu This particular derivative is a key intermediate in the synthesis of potent protein kinase CK2 inhibitors. ucla.edu

Furthermore, 5-bromopyrimidine can undergo direct metallation. Treatment with lithium diisopropylamide (LDA) leads to the formation of 4-lithio-5-bromopyrimidine, a reactive intermediate that can be further functionalized. sigmaaldrich.com Nucleophilic displacement reactions of 5-bromopyrimidine under microwave irradiation have also been studied, providing rapid access to a variety of substituted pyrimidines. sigmaaldrich.com

The versatility of 5-bromopyrimidine is further demonstrated by its use in the synthesis of more complex heterocyclic systems. For example, 5-bromo-2-iodopyrimidine, synthesized from 5-bromopyrimidine, is a valuable intermediate for selective palladium-catalyzed cross-coupling reactions with a range of arylboronic acids and alkynylzincs. rsc.org This allows for the efficient convergent synthesis of many substituted pyrimidine compounds. rsc.org

The following table summarizes some of the key synthetic transformations of 5-bromopyrimidine and the resulting derivatives.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 5-Arylpyrimidines | mdpi.com |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 5-Alkynylpyrimidines | sigmaaldrich.com |

| Minisci Reaction | Alkylpyruvates, H₂O₂, Fe(II) | 5-Bromo-4-alkoxycarbonylpyrimidines | ucla.edu |

| Direct Metallation | Lithium diisopropylamide (LDA) | 4-Lithio-5-bromopyrimidine | sigmaaldrich.com |

| Nucleophilic Substitution | Various nucleophiles, microwave irradiation | 5-Substituted pyrimidines | sigmaaldrich.com |

Detailed research findings have highlighted the efficiency and utility of these methodologies. In the Minisci reaction to produce ethyl 5-bromopyrimidine-4-carboxylate, researchers achieved a 48% yield in a single step from the readily available 5-bromopyrimidine. ucla.edu The reaction demonstrated high regioselectivity with minimal formation of polysubstituted byproducts. ucla.edu

In the realm of palladium-catalyzed reactions, the synthesis of pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate was achieved by reacting 5-bromopyrimidine with p-tolylamine under a carbon monoxide atmosphere with a palladium acetate (B1210297) catalyst. orgsyn.org This showcases the ability to introduce carbonyl functionalities and form amide bonds in a controlled manner.

The following table presents specific examples of derivatives synthesized from 5-bromopyrimidine, highlighting its broad applicability.

| Starting Material | Reaction | Product | Application/Significance |

| 5-Bromopyrimidine | Minisci alkoxycarbonylation | Ethyl 5-bromopyrimidine-4-carboxylate | Intermediate for potent CK2 inhibitors |

| 5-Bromopyrimidine | Palladium-catalyzed Suzuki reaction | N-heteroaryl substituted 9-arylcarbazolyl derivatives | Not specified |

| 5-Bromopyrimidine | Microwave-assisted Sonogashira protocol | (5-(phenylethynyl)pyrimidine) | Not specified |

| 5-Bromopyrimidine | Reaction with p-tolylamine and CO (Pd-catalyzed) | Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate | Amide synthesis |

Reactivity and Derivatization of 5 Bromopyrimidine 4 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyrimidine (B1678525) ring is a key site for derivatization, enabling the formation of esters and amides, which are pivotal intermediates in medicinal chemistry and materials science.

Esterification Reactions

Esterification of 5-bromopyrimidine-4-carboxylic acid is a common transformation to enhance its reactivity or to install specific functionalities. Standard acid-catalyzed esterification methods, such as the Fischer esterification, can be employed. libretexts.org This reaction typically involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org For instance, the formation of methyl 5-bromopyrimidine-4-carboxylate can be achieved, though some patented procedures have been reported to be low-yielding. ucla.edu A more efficient, one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate from 5-bromopyrimidine (B23866) has been developed via a Minisci homolytic alkoxycarbonylation, yielding the product in significant quantities. ucla.edu This method highlights the application of radical chemistry to produce pharmacologically relevant molecules. ucla.edu

The resulting esters, such as ethyl 5-bromopyrimidine-4-carboxylate, are valuable intermediates. For example, methyl 5-bromopyrimidine-4-carboxylate is a key precursor in the synthesis of potent protein kinase CK2 inhibitors. ucla.edu The ester functionality can also be introduced through alternative synthetic routes, such as the synthesis of 5-bromo-2-methylpyrimidine-4-carboxylic acid ethyl ester from 5-bromo-2-methyl-pyrimidine. chemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 5-Bromopyrimidine | Ethyl radical precursor, CO | Ethyl 5-bromopyrimidine-4-carboxylate | 48% | ucla.edu |

| This compound | EtONa, EtOH; (COCl)2, CH2Cl2 | Methyl 5-bromopyrimidine-4-carboxylate | 3-8% | ucla.edu |

| 5-Bromo-2-methyl-pyrimidine | Propanoic acid, 2-hydroperoxy-2-hydroxy-, ethyl ester | 5-Bromo-2-methylpyrimidine-4-carboxylic acid ethyl ester | - | chemicalbook.com |

Amide Formation

The carboxylic acid group of this compound can be readily converted into an amide linkage, a critical bond in many biologically active compounds. The direct reaction of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org Heating this salt above 100°C can drive off water and form the amide. libretexts.orglibretexts.org

A more common and efficient approach involves the activation of the carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride. libretexts.org For example, this compound can be treated with oxalyl chloride in dichloromethane (B109758) to form the corresponding acid chloride. ambeed.com This activated intermediate can then react with an amine to furnish the desired amide. Another method for amide formation involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction between the carboxylic acid and an amine. libretexts.orgyoutube.com

Reactions Involving the Bromine Substituent

The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on this compound serves as an excellent electrophilic partner in these transformations. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for creating biaryl structures by coupling an organoboron compound with an organic halide. libretexts.org 5-Bromopyrimidine derivatives readily participate in Suzuki coupling reactions with various arylboronic acids. mdpi.com These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh3)4, in the presence of a base like K3PO4. mdpi.com Microwave irradiation has been shown to significantly accelerate Suzuki coupling reactions, reducing reaction times from hours to minutes. mdpi.comnih.gov Decarboxylative Suzuki-Miyaura couplings of heterocyclic carboxylic acids have also been developed, providing an alternative route to biaryl compounds. nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org 5-Bromopyrimidine derivatives can be effectively coupled with terminal alkynes under Sonogashira conditions to produce 5-alkynylpyrimidines. researchgate.netrsc.org This reaction is instrumental in the synthesis of various biologically active molecules. rsc.org Decarbonylative Sonogashira cross-coupling of carboxylic acids has also been reported as a method to construct C(sp2)–C(sp) bonds. nih.govwikipedia.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acid | Pd(PPh3)4, K3PO4, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| Suzuki-Miyaura | Aryl bromides, Boronic acids | Polyurea microencapsulated palladium catalyst (Pd EnCat 30), Microwave irradiation | Coupling adducts | nih.gov |

| Sonogashira | 5-Bromopyrimidine derivatives, Terminal alkynes | Palladium catalyst, Copper co-catalyst | 5-Alkynylpyrimidines | researchgate.netrsc.org |

Nucleophilic Substitution Reactions

The bromine atom on the pyrimidine ring can also be displaced by nucleophiles, although this is generally less common than palladium-catalyzed couplings for this specific substrate. The electron-withdrawing nature of the pyrimidine ring can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when further activated by other electron-withdrawing groups. For instance, in related di- and trichloropyrimidines, sequential SNAr reactions with anilines and other amines are used to build complex molecular architectures. nih.gov

Modifications of the Pyrimidine Ring System

The pyrimidine ring itself can undergo modifications, although these are less frequently reported for this compound specifically. However, general strategies for pyrimidine ring modification can be considered. These can include the introduction of additional substituents through various reactions. For example, in other pyrimidine systems, introducing an amino group at the C-5 position or a thiomethyl group at the C-2 position has been shown to modulate biological activity. nih.gov

Furthermore, the pyrimidine ring can participate in acid-assisted reactions. For instance, 5-bromopyrimidine has been shown to react with electron-rich arenes in the presence of strong acids like polyphosphoric acid in a Friedel-Crafts type SEAr alkylation, where the protonated pyrimidine acts as the electrophile. nih.gov This leads to the formation of 4-aryl-5-bromopyrimidines after an oxidative re-aromatization step. rsc.orgnih.gov

Electrophilic Alkylation of Arenes with 5-Bromopyrimidine

A significant advancement in the functionalization of the pyrimidine core involves the electrophilic alkylation of arenes with 5-bromopyrimidine. This method provides a direct route to 4-aryl-5-bromopyrimidines, which are valuable precursors for medicinally important 4-aryl-5-alkynylpyrimidines. The reaction is typically catalyzed by a strong Brønsted acid, such as methanesulfonic acid or polyphosphoric acid.

The underlying mechanism is believed to follow a Friedel–Crafts-like electrophilic aromatic substitution (SEAr) pathway. In the presence of a strong acid, one of the nitrogen atoms of the pyrimidine ring becomes protonated, forming a highly electrophilic pyrimidinium species. This activated intermediate is then capable of reacting with electron-rich aromatic compounds to form a C-C bond at the C-4 position of the pyrimidine. The initial product is a dihydropyrimidine (B8664642) derivative, which subsequently undergoes oxidative re-aromatization to yield the final 4-aryl-5-bromopyrimidine.

The scope of this reaction has been explored with various electron-rich arenes. For instance, phenols, anisoles, and their derivatives react smoothly to afford the corresponding 4-arylated products in good to high yields. The reaction with phenol (B47542) has been successfully carried out using methanesulfonic acid at room temperature. Similarly, electron-rich naphthalenes like 2-naphthol (B1666908) and 2-ethoxynaphthalene (B165321) undergo regioselective alkylation to give the desired products as single isomers in high yields.

This synthetic protocol is noted for its chemo- and regioselectivity, offering a facile method for assembling 4-aryl-5-bromopyrimidines, which can then be used in further transformations, such as palladium-catalyzed Sonogashira cross-coupling reactions.

Table 1: Electrophilic Alkylation of Electron-Rich Arenes with 5-Bromopyrimidine

| Arene | Acid Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenol | Methanesulfonic acid | 71 | |

| Anisole | Methanesulfonic acid | High | |

| o-Cresol | Methanesulfonic acid | High | |

| p-Cresol | Methanesulfonic acid | High | |

| o-Methylanisole | Methanesulfonic acid | High | |

| 2-Naphthol | Methanesulfonic acid | High | |

| 2-Ethoxynaphthalene | Methanesulfonic acid | High | |

| Phenol | Polyphosphoric acid | 60 |

Radical Chemistry Applications in Pyrimidine Derivatization

Radical chemistry offers a powerful and regioselective method for the functionalization of pyrimidines, particularly through the Minisci reaction. This approach has been successfully applied to the synthesis of 5-halopyrimidine-4-carboxylic acid esters, which are key intermediates for pharmacologically active molecules. Specifically, the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine allows for the direct and one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate.

This reaction is notable for its high regioselectivity, with substitution occurring preferentially at the C-4 position of the pyrimidine ring. The alkoxycarbonyl radical is generated from the iron(II)-mediated redox decomposition of 2-hydroperoxy-2-hydroxypropanoates. The reaction conditions, such as the use of a toluene-water biphasic solvent system and the addition of acetic acid, have been optimized to increase conversion and minimize the formation of polysubstituted byproducts. In these optimized conditions, less than 3% of other isomers are typically detected.

The utility of this radical-based synthesis is highlighted by its ability to produce useful quantities of ethyl 5-bromopyrimidine-4-carboxylate, a compound that is otherwise difficult to access in high yield through traditional methods like the condensation of formamidine (B1211174) acetate (B1210297) and mucobromic acid. The resulting ester is a crucial building block for the synthesis of potent protein kinase CK2 inhibitors.

Table 2: Minisci Reaction for the Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate | Reacta

Advanced Applications in Medicinal Chemistry and Drug Discovery

Development of Enzyme Inhibitors

The pyrimidine (B1678525) core is a prevalent motif in numerous enzyme inhibitors, and 5-bromopyrimidine-4-carboxylic acid serves as a key intermediate in the design and synthesis of potent and selective inhibitors for various enzyme classes.

Protein Kinase Inhibitors (e.g., CK2 inhibitors like CX-5011)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it promotes cell growth, proliferation, and survival. mdpi.com Consequently, CK2 has become an attractive target for anticancer drug development.

CX-5011 is a notable CK2 inhibitor whose development highlights the utility of pyrimidine scaffolds. nih.gov It is a selective, ATP-competitive (type I) inhibitor of CK2. nih.gov Studies have shown that CX-5011 can induce apoptosis in various cancer cell lines and reduce tumor size in preclinical models. mdpi.comnih.gov The mechanism of action of CX-5011 involves not only the direct inhibition of CK2's pro-survival signaling but also the induction of a distinct form of cell death known as methuosis, which is characterized by the accumulation of large fluid-filled vacuoles in the cytoplasm. frontiersin.org Interestingly, the induction of methuosis by CX-5011 appears to be independent of its CK2 inhibitory activity. frontiersin.org

The development of CX-5011 and other related compounds underscores the potential of pyrimidine derivatives, accessible from precursors like this compound, in generating potent and selective protein kinase inhibitors for cancer therapy.

Kinase Inhibitors (e.g., Bcr-Abl, BTK, ALK, CDKs)

Beyond CK2, the this compound scaffold is instrumental in the development of inhibitors for a range of other kinases implicated in cancer and other diseases.

Bcr-Abl Inhibitors: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). mdpi.com The development of Bcr-Abl inhibitors has revolutionized the treatment of CML. mdpi.comnih.gov Research has focused on designing novel inhibitors that can overcome resistance to existing therapies, particularly the T315I mutation. mdpi.com Pyrimidine-based scaffolds are key components in many Bcr-Abl inhibitors, and the functional groups on the pyrimidine ring can be modified to optimize binding affinity and selectivity. mdpi.comnih.govuochb.cz

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for B-cell malignancies and autoimmune diseases. The design of both irreversible and reversible BTK inhibitors often incorporates a pyrimidine core. The carboxylic acid moiety, as present in this compound, can be utilized to interact with specific residues in the kinase domain, enhancing potency and selectivity.

Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinase (CDK) Inhibitors: ALK is a receptor tyrosine kinase whose aberrant activation drives several cancers. Similarly, CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer treatment. While direct synthesis from this compound is not always explicitly detailed, the broader class of pyrimidine derivatives is extensively used in the development of ALK and CDK inhibitors, highlighting the importance of this heterocyclic core in kinase inhibitor design.

Reverse Transcriptase Inhibitors

Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) is a critical enzyme for the replication of the virus and a primary target for antiretroviral therapy. Reverse transcriptase inhibitors are broadly classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The pyrimidine nucleus is a fundamental structural component in many of these inhibitors. nih.gov

While direct synthesis from this compound is not explicitly documented in the provided search results, the versatility of the pyrimidine scaffold is evident in the design of various RT inhibitors. For instance, pyrimidine-2,4-diones have been explored as nucleoside analogs with anti-HIV activity. nih.gov Furthermore, 1,2,4-triazolo[1,5-a]pyrimidines have been identified as a novel class of inhibitors targeting the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. The functionalization of the pyrimidine ring, for which this compound is a prime starting material, allows for the modulation of antiviral potency and the overcoming of drug resistance.

Role in Therapeutic Agent Synthesis

The chemical reactivity of this compound makes it an invaluable starting material for the synthesis of a wide range of therapeutic agents with diverse pharmacological activities.

Anticancer Agents

The pyrimidine ring is a core structure in many anticancer drugs, and this compound serves as a versatile precursor for their synthesis. The development of kinase inhibitors, as discussed previously, represents a major avenue through which this compound contributes to the discovery of new anticancer agents. By inhibiting kinases like CK2, Bcr-Abl, and BTK, the resulting pyrimidine-based compounds can effectively halt the proliferation of cancer cells and induce apoptosis. mdpi.commdpi.com

The following table summarizes the inhibitory activity of some pyrimidine-based compounds against cancer-related kinases and cell lines.

| Compound Class | Target Kinase/Cell Line | Reported Activity (IC50/EC50) |

| Pyrimidine Derivatives | Bcr-Abl | Sub-micromolar to low micromolar |

| Thieno[3,2-d]pyrimidine Derivatives | BTK | 29.9 nM |

| Pyrimidine Derivatives | B-cell leukemia cell lines | 3.17 µM - 6.69 µM |

| CX-5011 | CK2 | <1 nM (Ki) |

This table is a representative summary based on available research and is not exhaustive.

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of pathogens.

Antibacterial and Antifungal Activity: The pyrimidine scaffold has been incorporated into novel compounds with potent antibacterial and antifungal properties. For example, the synthesis of 5-bromoisatin-based pyrimidine derivatives has yielded compounds with significant activity against various bacterial and fungal strains. The mechanism of action of these compounds can vary, with some targeting essential bacterial enzymes or disrupting cell wall integrity.

The table below presents the minimum inhibitory concentration (MIC) of representative pyrimidine derivatives against selected microbial strains.

| Compound/Derivative | Bacterial Strain | Fungal Strain | MIC (µg/mL) |

| 5-Bromoisatin-pyrimidine derivative | Staphylococcus aureus | Not Specified | |

| 5-Bromoisatin-pyrimidine derivative | Aspergillus niger | Not Specified | |

| 5-Bromoisatin-pyrimidine derivative | Candida albicans | Not Specified | |

| Thienopyrimidine benzyl amides | Bacillus subtilis | Active | |

| Thienopyrimidine benzyl amides | Pseudomonas aeruginosa | Active |

This table is illustrative of the antimicrobial potential of pyrimidine derivatives; specific MIC values can vary widely depending on the exact chemical structure.

Antiviral Activity: The pyrimidine core is a well-established pharmacophore in antiviral drug design. Beyond HIV reverse transcriptase inhibitors, pyrimidine derivatives have shown broad-spectrum antiviral activity against a range of RNA and DNA viruses. One important mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By depleting the cellular pool of pyrimidines, these compounds effectively inhibit viral replication, which is highly dependent on the host cell's nucleotide supply.

Anti-inflammatory and Analgesic Agents

Derivatives of this compound have been investigated for their potential as anti-inflammatory and analgesic agents. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Pyrimidine derivatives, in particular, have shown promise as selective COX-2 inhibitors. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Research into a series of pyrimidine derivatives has demonstrated their anti-inflammatory properties. In vitro tests have been conducted to evaluate the ability of these compounds to inhibit COX-1 and COX-2 activity. Notably, certain derivatives have exhibited high selectivity towards COX-2, with performance comparable to or even exceeding that of established drugs like meloxicam. nih.gov The anti-inflammatory potential of these compounds is further supported by their ability to inhibit the growth of lipopolysaccharide (LPS)-stimulated human leukemia monocytic cells (THP-1) in a dose-dependent manner. nih.gov

Furthermore, some of these pyrimidine derivatives have displayed antioxidant properties by reducing the levels of reactive oxygen species (ROS) in inflammatory models. nih.gov This dual action of COX-2 inhibition and antioxidant activity suggests that these compounds could be effective in managing inflammatory conditions. The binding properties of these derivatives to human serum albumin (HSA) have also been studied, indicating the formation of stable complexes, which is an important factor for their pharmacokinetic profile. nih.gov

| Compound | COX-2 Selectivity | Effect on LPS-stimulated THP-1 cells | Antioxidant Activity |

| Pyrimidine Derivative L1 | High, comparable to meloxicam | Dose-dependent inhibition of growth nih.gov | Reduced ROS levels nih.gov |

| Pyrimidine Derivative L2 | High, comparable to meloxicam | Dose-dependent inhibition of growth nih.gov | Reduced ROS levels nih.gov |

Anti-HIV Agents

The pyrimidine scaffold, a core component of this compound, is crucial in the development of anti-HIV agents. Numerous studies have focused on synthesizing and evaluating pyrimidine derivatives for their ability to inhibit the replication of the human immunodeficiency virus (HIV). These compounds often target key viral enzymes or proteins involved in the viral life cycle.

One area of research has been the synthesis of Schiff and Mannich bases derived from isatin and its bromo-derivatives, which have been evaluated for their anti-HIV activity against the replication of HIV-1 (IIIB) in MT-4 cells. nih.gov For instance, 1-[N,N-dimethylaminomethyl]-5-bromo isatin-3-{1’-[4”-(p-chlorophenyl) thiazol-2”-yl] thio semicarbazone} showed notable antimicrobial activity. nih.gov

Another approach involves the modification of the pyrimidine ring to enhance anti-HIV potency. It has been observed that compounds with alkyl- or arylthio substituents at the 4-position of the pyrimidine ring exhibit greater activity against HIV-1 than those with alkyl- or arylamino substituents at the same position. scite.ai Furthermore, a series of 2,6‐diamino‐5‐arylazo‐4‐chloropyrimidine analogues have been synthesized and evaluated for their in vitro antiviral activity against the replication of HIV‐1 and HIV‐2 in MT‐4 cells. researchgate.net Certain 4-alkylthio and 4-thio analogues from this series showed promising EC50 values. researchgate.net

Lipopeptide HIV fusion inhibitors, which incorporate pyrimidine-like structures, have also demonstrated potent anti-HIV activity. frontiersin.org These inhibitors work by interfering with the fusion of the virus with host cells, a critical step in HIV infection. frontiersin.org Additionally, 5'-O-fatty acyl derivatives of 3'-fluoro-2',3'-dideoxythymidine (a pyrimidine nucleoside analogue) have been synthesized and shown to be effective against both cell-free and cell-associated HIV, including multidrug-resistant strains. mdpi.com

| Compound/Derivative Class | Target/Mechanism | Key Findings |

| Schiff and Mannich bases of bromo-isatin | HIV-1 replication | Showed favorable antimicrobial and anti-HIV activity. nih.gov |

| 4-thiopyrimidines | HIV-1 | Alkyl- or arylthio substituents at the 4-position enhance activity. scite.ai |

| 2,6‐diamino‐5‐arylazo‐4‐chloropyrimidines | HIV-1 and HIV-2 replication | Certain 4-alkylthio and 4-thio analogues showed significant EC50 values. researchgate.net |

| Lipopeptide fusion inhibitors | HIV entry (gp41) | Potent anti-HIV activity by preventing viral fusion. frontiersin.org |

| 5'-O-fatty acyl derivatives of FLT | HIV replication | Active against cell-free, cell-associated, and multidrug-resistant HIV. mdpi.com |

Antidiabetic Agents

Fused pyrimidine derivatives have emerged as a promising class of compounds for the development of novel antidiabetic agents. Research has demonstrated that certain pyrimidine-based compounds exhibit significant antidiabetic effects, which have been evaluated through both in vivo studies and molecular modeling.

In one study, fused pyrimidine derivatives were synthesized and their antidiabetic activity was assessed. nih.gov These compounds were found to reduce degenerative changes in the liver and kidney tissues of diabetic rats, as confirmed by histopathological studies. nih.gov Molecular docking studies have suggested that these compounds may exert their antidiabetic effects by targeting enzymes such as dipeptidyl peptidase IV (DPP-IV), a well-known target for type 2 diabetes treatment. nih.gov The synthesized compounds showed better docking scores compared to known inhibitors, indicating a strong potential for interaction with the active site of the enzyme. nih.gov

| Compound | Proposed Target | In Vivo Effect |

| Fused Pyrimidine Derivative 4 | Dipeptidyl peptidase IV (DPP-IV) nih.gov | Reduced degenerative changes in liver and kidney tissue in diabetic rats. nih.gov |

| Fused Pyrimidine Derivative 5 | Dipeptidyl peptidase IV (DPP-IV) nih.gov | Showed significant activity with liver maintenance in diabetic rats. nih.gov |

Central Nervous System (CNS) Depressants

Pyrimidine derivatives have been investigated for their activity on the central nervous system (CNS), with some compounds demonstrating depressant effects such as sedative and hypnotic properties. These effects are typically evaluated through a battery of behavioral tests in animal models.

A study on new pyrimidine-8-on[2,1-f]theophylline-9-alkylcarboxylic acid derivatives revealed significant sedative effects. nih.gov These compounds were found to inhibit spontaneous locomotor activity, potentiate sedation, and prolong the duration of sleeping time induced by thiopental sodium in mice. nih.gov The potent activity was observed for several derivatives, including pyrimido[2,1-f]theophylline-9-sodium butyrate and various substituted acetamide and acetate (B1210297) derivatives. nih.gov These findings suggest that such compounds may have potential as hypnotic, sedative, and/or tranquilizing agents. nih.gov The chemical groups that may contribute to CNS effects include esters, carboxylic acids, and carboxamides. eurekaselect.com

Anthelmintic and Antimalarial Agents

The pyrimidine scaffold is a key structural motif in the development of agents against parasitic diseases, including malaria. The search for new antimalarial drugs is driven by the emergence and spread of drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.gov

One strategy in antimalarial drug design is to target the parasite's life cycle within the host, with the inhibition of hemozoin formation being a validated approach. nih.gov Hydroxyl pyridinone scaffolds, which share structural similarities with pyrimidines, have been identified as good candidates for antimalarial agents. nih.gov Studies have shown that increasing the lipophilicity and affinity for iron can enhance the antimalarial activity of these compounds. nih.gov

While direct studies on this compound as an anthelmintic agent are limited, the broader class of pyrimidine derivatives has been explored for this purpose. The versatility of the pyrimidine ring allows for various chemical modifications to optimize activity against different helminths.

Cardiovascular Agents

Pyrimidine derivatives have been explored for their potential applications in treating cardiovascular diseases. One such application is in the development of hypolipidemic agents, which help to lower lipid levels in the blood and can be beneficial in preventing coronary disease.

A study on 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid demonstrated its potency as a hypolipidemic agent in rodents. nih.gov This compound was effective at a low dose and worked by reducing the activities of liver enzymes involved in the synthesis of triglycerides and cholesterol. nih.gov Furthermore, it was observed to lower low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, a favorable profile for protecting against heart disease. nih.gov The agent also appeared to accelerate the excretion of cholesterol and its metabolites. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For derivatives of pyrimidine-4-carboxylic acid, SAR studies have been instrumental in identifying key structural features that govern their biological activity.

In the development of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators, a library of pyrimidine-4-carboxamides was synthesized and evaluated. nih.govresearchgate.net These studies revealed that modifications at three different substituent positions on the pyrimidine-4-carboxamide scaffold significantly impacted potency and lipophilicity. nih.govresearchgate.net For instance, the replacement of a morpholine substituent with an (S)-3-hydroxypyrrolidine group led to a 10-fold increase in activity and reduced lipophilicity. nih.gov Similarly, conformational restriction of an N-methylphenethylamine group by substituting it with an (S)-3-phenylpiperidine increased the inhibitory potency by 3-fold. nih.gov

For a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives with antiallergy activity, SAR data indicated that the presence of a carboxylic acid moiety at the 2-position is crucial for optimal potency. nih.gov For good oral absorption, ester derivatives were found to be preferable. nih.gov The best oral activity was observed in ethyl esters that had methoxy and/or ethoxy groups at the 7 and 8 positions. nih.gov

These examples highlight how systematic modifications of the pyrimidine-4-carboxylic acid core and its substituents, guided by SAR principles, can lead to the discovery of potent and drug-like candidates for various therapeutic targets. researchgate.net

Influence of Substituents on Biological Potency

The biological activity of derivatives of this compound is profoundly influenced by the nature and position of various substituents. By systematically altering these functional groups, medicinal chemists can modulate the compound's potency, selectivity, and pharmacokinetic profile. A notable example can be drawn from the development of pyrimidine-4-carboxamide inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.govnih.govacs.orgresearchgate.net

In a comprehensive study, a library of pyrimidine-4-carboxamides was synthesized and evaluated to establish a detailed structure-activity relationship. nih.govnih.govacs.orgresearchgate.net The core scaffold of these inhibitors is analogous to this compound, with modifications at positions 2, 4 (as a carboxamide), and 6 of the pyrimidine ring. The key findings from this research highlight the critical role of substituents in determining inhibitory potency:

Substituents at the 2-position: The introduction of various amine-containing groups at this position significantly impacted activity. For instance, replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine led to a threefold increase in inhibitory potency. nih.govnih.govacs.org This suggests that the spatial arrangement and rigidity of the substituent are crucial for optimal interaction with the target enzyme.

Substituents at the 4-position (Carboxamide Moiety): The carboxylic acid of the parent compound is often converted to a carboxamide in drug candidates to enhance cell permeability and metabolic stability. The nature of the amine attached to the carbonyl group is a key determinant of activity. In the NAPE-PLD inhibitor series, a cyclopropylmethylamide at this position was found to be optimal. nih.gov

Substituents at the 6-position: This position, analogous to a potential modification site on the this compound scaffold, demonstrated a profound influence on both potency and physicochemical properties. The substitution of a morpholine ring with an (S)-3-hydroxypyrrolidine not only reduced the lipophilicity of the molecule but also resulted in a tenfold increase in activity. nih.govnih.govacs.org This highlights the importance of balancing lipophilicity and the introduction of specific hydrogen bond donors or acceptors to enhance target engagement.

These findings are summarized in the interactive data table below, which illustrates the impact of specific substituent changes on the inhibitory potency (pIC50) against NAPE-PLD.

| Compound | R2 Substituent (Position 2) | R4 Substituent (Position 4) | R6 Substituent (Position 6) | pIC50 |

| Hit Compound | N-methylphenethylamine | Cyclopropylmethylamide | Morpholine | 6.09 |

| Analog 1 | (S)-3-phenylpiperidine | Cyclopropylmethylamide | Morpholine | 6.57 |

| Analog 2 | N-methylphenethylamine | Cyclopropylmethylamide | (S)-3-hydroxypyrrolidine | 6.96 |

| Optimized Lead (LEI-401) | (S)-3-phenylpiperidine | Cyclopropylmethylamide | (S)-3-hydroxypyrrolidine | 7.14 |

Data sourced from a study on pyrimidine-4-carboxamide inhibitors of NAPE-PLD. nih.govnih.gov

Rational Drug Design Strategies

The insights gained from SAR studies are instrumental in guiding rational drug design strategies. The goal is to design molecules with improved efficacy, selectivity, and drug-like properties by making informed modifications to a lead compound. The development of potent NAPE-PLD inhibitors from a pyrimidine-4-carboxamide hit provides a clear example of such strategies in action. nih.govnih.govacs.org

The initial hit compound, identified through high-throughput screening, possessed a pyrimidine-4-carboxamide core and exhibited sub-micromolar potency. nih.gov The subsequent rational design process involved several key strategies:

Conformational Restriction: The flexible N-methylphenethylamine group at the 2-position was identified as a potential area for optimization. By replacing it with a more rigid piperidine ring containing a phenyl substituent, the conformational entropy of the molecule was reduced. This "conformational restriction" strategy often leads to higher binding affinity by pre-organizing the molecule in a bioactive conformation, as was observed with the threefold increase in potency. nih.govnih.govacs.org

Bioisosteric Replacement: The morpholine ring at the 6-position was targeted for modification to improve physicochemical properties, particularly to reduce lipophilicity which can be a liability for in vivo applications. A bioisosteric replacement strategy was employed, where the morpholine was substituted with a hydroxypyrrolidine ring. nih.govnih.govacs.org Bioisosteres are functional groups with similar steric and electronic properties that can be interchanged to modulate a molecule's characteristics. In this case, the introduction of the hydroxyl group on the pyrrolidine ring successfully reduced lipophilicity while also forming a key interaction with the target enzyme, leading to a significant enhancement in potency.

Structure-Based Design (where applicable): While not explicitly detailed in the provided sources for this specific example, rational drug design often leverages the three-dimensional structure of the target protein. If the crystal structure of NAPE-PLD complexed with an inhibitor were available, medicinal chemists could visualize the binding pocket and design new analogs with substituents that make optimal contacts with the protein's amino acid residues. This approach allows for the targeted introduction of functionalities to exploit specific hydrogen bonding, hydrophobic, or electrostatic interactions.

The iterative process of designing, synthesizing, and testing new analogs based on these rational strategies ultimately led to the discovery of a highly potent and selective inhibitor with nanomolar activity and improved drug-like properties suitable for in vivo studies. nih.govnih.gov This case study, centered on a scaffold closely related to this compound, effectively demonstrates the power of applying principles of substituent effects and rational design in modern drug discovery.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, and the distribution of electron density, which are crucial for interpreting chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyrimidine (B1678525) derivatives. samipubco.comechemcom.com DFT calculations, often using functionals like B3LYP, are utilized to optimize the molecular geometry and determine the ground-state electronic energy of the molecule. samipubco.comechemcom.comirjweb.comnih.gov These studies provide valuable information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure. The stability of pyrimidine derivatives can be further investigated using DFT calculations, with the total energy of the molecule serving as an indicator of its stability. samipubco.com

For substituted pyrimidines, DFT can be used to calculate various descriptors that shed light on their structure and reactivity. echemcom.com The method is also employed to confirm the global minimum structures of optimized compounds through frequency calculations. samipubco.com Theoretical investigations using DFT can provide insights into the vibrational frequencies of the molecule, which can be compared with experimental data from techniques like FT-IR and Raman spectroscopy. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as it is easier for the molecule to be excited. irjweb.comnih.gov

This energy gap is a key indicator of a molecule's bioactivity. irjweb.com The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions occurring within the molecule. irjweb.com For pyrimidine derivatives, a decrease in the HOMO-LUMO energy gap is often associated with the presence of electron-accepting groups, which can influence the molecule's biological activity. samipubco.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.comresearchgate.net The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.net

This visualization helps in identifying the sites most likely to be involved in intermolecular interactions. mdpi.comnih.gov For instance, the negative potential regions, often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen, are susceptible to electrophilic attack. Conversely, the positive potential regions are prone to nucleophilic attack. The MEP is a powerful descriptor for understanding molecular recognition and the mechanisms of chemical reactions. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein (receptor). These methods are instrumental in drug discovery and development.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net QSAR models are developed by correlating molecular descriptors (physicochemical properties) with the observed biological activity. nih.gov These models are then used to predict the activity of new, untested compounds. nih.gov

The process of developing a QSAR model involves several key steps, including the selection of a dataset of molecules with known activities, calculation of molecular descriptors, and the use of statistical methods to build and validate the model. nih.govmdpi.com QSAR studies can be two-dimensional (2D-QSAR), considering topological descriptors, or three-dimensional (3D-QSAR), which also incorporates the spatial arrangement of atoms. nih.govnih.gov These models are valuable tools in medicinal chemistry for lead optimization and the design of new drug candidates. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. echemcom.comnih.gov This method is widely used to understand the binding mode of a ligand in the active site of a protein and to estimate the binding affinity. mdpi.com

Mechanistic Insights into Biological Activity

While direct mechanistic studies on 5-bromopyrimidine-4-carboxylic acid are not extensively documented, its structural motifs are present in potent inhibitors of protein kinases, particularly Protein Kinase CK2. nih.govmedchem.org.ua Esters of this compound serve as crucial intermediates in the synthesis of highly potent and selective CK2 inhibitors. The biological activity of these pyrimidine-based molecules is primarily attributed to their function as ATP-competitive inhibitors.

The core mechanism involves the pyrimidine scaffold acting as a hinge-binder, occupying the ATP-binding pocket of the kinase. The nitrogen atoms of the pyrimidine ring are critical for forming hydrogen bonds with backbone atoms of the kinase's hinge region, mimicking the interaction of the adenine base of ATP. For instance, in the well-characterized CK2 inhibitor CX-4945, a pyridine nitrogen atom forms a key hydrogen bond with the backbone NH of Val116 in the hinge region. acs.org

Molecular docking and structure-activity relationship (SAR) studies of related pyrimidine inhibitors suggest that the substituents on the ring play a crucial role in conferring selectivity and potency. The carboxylic acid group at the 4-position is particularly significant. It can form additional hydrogen bonds or salt bridges with conserved, positively charged residues (like Lys68) near the entrance of the ATP-binding site. acs.org The bromine atom at the 5-position can modulate the electronic properties of the ring and establish halogen bonds or hydrophobic interactions, further enhancing binding affinity and selectivity for the target kinase over others. mdpi.com This multi-point interaction model—hinge-binding via the pyrimidine core, electrostatic interactions from the carboxylate, and specificity-tuning via the bromo substituent—forms the mechanistic basis for the biological activity of compounds derived from this scaffold.

| Molecular Moiety | Interacting Kinase Residue (Example: CK2) | Type of Interaction | Role in Inhibition |

|---|---|---|---|

| Pyrimidine Ring Nitrogens | Hinge Region (e.g., Val116) | Hydrogen Bonding | Anchors the inhibitor in the ATP-binding site |

| 4-Carboxylic Acid | N-lobe Residues (e.g., Lys68, Glu81) | Hydrogen Bonding / Salt Bridge | Enhances binding affinity and selectivity |

| 5-Bromine Atom | Hydrophobic Pocket / Gatekeeper Residues | Halogen Bonding / Hydrophobic Interactions | Improves potency and selectivity profile |

Reactivity and Stability Predictions

Computational methods, particularly Density Functional Theory (DFT), provide significant insights into the reactivity and stability of molecules like this compound. researchgate.netmdpi.com The molecule's stability is rooted in the aromaticity of the pyrimidine ring. However, the presence of two electronegative nitrogen atoms makes the ring electron-deficient, a key determinant of its reactivity. This electron deficiency is further intensified by the strong electron-withdrawing effects of the bromine atom at the C5 position and the carboxylic acid group at the C4 position.

Analysis of global reactivity descriptors, calculated via DFT, can quantify the molecule's chemical behavior. researchgate.netnih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the pronounced electron-withdrawing nature of its substituents is expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap and indicating a high susceptibility to nucleophilic attack. Descriptors such as chemical hardness (η) and electrophilicity (ω) further define its reactive nature, with a low hardness value and a high electrophilicity index predicting it to be a soft, highly electrophilic molecule. longdom.org

| Descriptor | Predicted Value/Trend | Implication for Reactivity |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Small | High reactivity, kinetically favored reactions |

| Chemical Hardness (η) | Low | "Soft" molecule, easily polarizable |

| Electronegativity (χ) | High | Strong tendency to accept electrons |

| Electrophilicity Index (ω) | High | Strong electrophile, prone to nucleophilic attack |

The electronically distinct nature of the pyrimidine ring positions governs the selectivity of its reactions. A prominent example is the Minisci reaction, a radical substitution that is highly effective for the functionalization of electron-deficient heterocycles. researchgate.net In the synthesis of precursors for CK2 inhibitors, the Minisci homolytic alkoxycarbonylation of 5-bromopyrimidine (B23866) demonstrates remarkable regioselectivity.

The reaction mechanism involves the generation of an alkoxycarbonyl radical, which then attacks the protonated 5-bromopyrimidine ring. Protonation of the pyrimidine enhances its electron deficiency, making it highly susceptible to radical attack. Computational studies on similar systems show that radical attack on pyridines and pyrimidines preferentially occurs at the most electron-deficient positions, which are typically the C2, C4, and C6 positions (alpha and gamma to the ring nitrogens). nih.gov For 5-bromopyrimidine, the reaction shows a gratifyingly high selectivity for the desired C4-position, with less than 3% of other possible isomers (like the C2-isomer) being detected. This high selectivity can be rationalized by a combination of electronic and steric factors. The C4 and C6 positions are electronically activated for radical attack, and the bulky bromine atom at C5 may sterically hinder the approach of the radical to the adjacent C6 position, thereby favoring attack at C4.

| Reactant | Radical Precursor | Solvent System | Position of Substitution | Observed Selectivity |

|---|---|---|---|---|

| 5-Bromopyrimidine | Ethyl Pyruvate / H₂O₂ | Toluene-Water | C4 | >97% |

| 5-Bromopyrimidine | Ethyl Pyruvate / H₂O₂ | Toluene-Water | C2 | <3% |

| 5-Bromopyrimidine | Ethyl Pyruvate / H₂O₂ | Toluene-Water | C6 | Not reported / minimal |

The electronic structure of this compound is conducive to intramolecular charge transfer (ICT), a phenomenon crucial for understanding its optical properties and reactivity. nih.gov The molecule can be described as a π-deficient pyrimidine core functionalized with two electron-withdrawing groups: a bromine atom and a carboxylic acid.

Theoretical analysis using Frontier Molecular Orbital (FMO) theory helps to visualize this charge transfer. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. quora.com For this molecule, the HOMO is expected to be localized primarily on the pyrimidine ring and to have significant contributions from the p-orbitals of the bromine atom. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyrimidine ring and the π* system of the carbonyl group in the carboxylic acid.

An electronic transition from the HOMO to the LUMO (a π → π* transition) would therefore involve the movement of electron density from the bromine and the ring system towards the carboxylic acid group and the ring nitrogens. This redistribution of electron density constitutes an intramolecular charge transfer. The efficiency and energy of this ICT can be influenced by factors such as solvent polarity and protonation state, which can stabilize or destabilize the charge-separated excited state.

| Molecular Orbital | Primary Contributing Moieties | Nature of Orbital | Role in Charge Transfer |

|---|---|---|---|

| HOMO | Pyrimidine Ring (π-system), Bromine (p-orbitals) | Electron Donating Region | Source of electron density for transition |

| LUMO | Pyrimidine Ring (π-system), Carboxylic Acid (C=O π-system) | Electron Accepting Region | Destination of electron density for transition |

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Yield and Selectivity

To overcome these limitations, researchers are actively exploring innovative synthetic approaches. One notable advancement is the application of the Minisci homolytic alkoxycarbonylation reaction. ucla.edu This radical chemistry approach allows for the one-step synthesis of ethyl 5-bromopyrimidine-4-carboxylate from the inexpensive starting material 5-bromopyrimidine (B23866). ucla.edu The reaction demonstrates high regioselectivity for the desired C4 position of the pyrimidine (B1678525) ring, with minimal formation of isomers or disubstituted products. ucla.edu The use of a toluene-water biphasic solvent system and the addition of acetic acid were found to significantly increase the conversion rate, achieving a practical yield of 48% for gram-scale synthesis. ucla.edu

| Method | Starting Material | Key Reagents | Number of Steps | Overall Yield | Key Advantages/Disadvantages | Source |

| Traditional Condensation | Mucobromic acid, Formamidine (B1211174) acetate (B1210297) | EtONa, (COCl)2, MeOH | 2 | 3-8% | Low yield, laborious purification, multiple byproducts. | ucla.edu |

| Minisci Alkoxycarbonylation | 5-Bromopyrimidine | Ethyl pyruvate, H2O2, FeSO4 | 1 | 48-62% | High regioselectivity, improved yield, one-step, uses inexpensive starting material. | ucla.edu |

Another emerging strategy involves the one-step synthesis of 5-bromo-2-substituted pyrimidine compounds from 2-bromomalonaldehyde (B19672) and amidine compounds. google.com This method simplifies the preparation process, reduces production costs, and offers a new, efficient pathway for creating a variety of derivatives suitable for industrial-scale production in the pharmaceutical and chemical sectors. google.com Furthermore, innovative techniques like decarboxylative borylation, which uses nickel catalysts to replace a carboxylic acid group with a boronic acid, present a potential new avenue for synthesizing borylated derivatives of pyrimidine carboxylic acids, opening up a largely unexplored but promising area of chemical space. drugdiscoverytrends.com

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of 5-Bromopyrimidine-4-carboxylic acid are being investigated for a wide array of therapeutic applications, moving beyond their initial uses. The pyrimidine scaffold is a key structural element in numerous biologically active molecules, and the bromo- and carboxylic acid-substituents provide reactive handles for creating diverse chemical libraries. ucla.edu This has led to the discovery of compounds with potential efficacy in several new therapeutic areas.

Research has shown that derivatives can act as potent and selective inhibitors of protein kinase CK2, with some analogues displaying in vivo analgesic properties. ucla.edu In the realm of neuroscience, these compounds serve as crucial intermediates for synthesizing positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptors, which are targets for neurological drug development. Further exploration has led to the discovery of potent, selective, and orally bioavailable delta opioid receptor agonists for pain management and glucokinase modulators for the treatment of type 2 diabetes. lookchem.com

The anticancer potential of pyrimidine derivatives is a significant area of focus. Fused pyrimidine derivatives have demonstrated robust antiproliferative activity against breast (MCF7), lung (A549), and liver (HepG2) cancer cell lines, with some compounds showing low cytotoxicity toward noncancerous cells. acs.org Other targets include Aurora A kinase, where quinazoline (B50416) derivatives have been designed as selective inhibitors with apoptosis-inducing properties. nih.gov Additionally, pyrimidine analogs are being studied as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2). tandfonline.com

The search for new anti-infective agents has also incorporated this scaffold. Furan-based derivatives have been identified as inhibitors of salicylate (B1505791) synthase MbtI, an essential enzyme in Mycobacterium tuberculosis, making them promising candidates for new antitubercular drugs. mdpi.com Other research has focused on Diacylglycerol acyltransferase-1 (DGAT-1) inhibitors for treating obesity and metabolic syndrome, and P2Y12 receptor antagonists as anti-platelet agents for thrombosis. nih.govnih.gov

| Biological Target | Therapeutic Area | Derivative Type / Example | Source |

| Protein Kinase CK2 | Analgesia, Oncology | Tricyclic pyrimido[4,5-c]quinoline (B14755456) core (e.g., CX-5011) | ucla.edu |

| Metabotropic Glutamate Receptors | Neurological Disorders | Positive Allosteric Modulators (PAMs) | |

| Delta Opioid Receptors | Pain Management | Spirocyclic derivatives (e.g., ADL5747) | lookchem.com |

| Glucokinase (GLK) | Type 2 Diabetes | Imidazol[4,5-b]pyridine/pyrazine and purine (B94841) derivatives | lookchem.com |

| Cyclooxygenase-2 (COX-2) | Inflammation | Pyrimidin-4-yl-benzimidazole/pyrazole analogs | tandfonline.com |

| Aurora A Kinase | Anticancer | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | nih.gov |

| Salicylate Synthase (MbtI) | Antitubercular | 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | mdpi.com |

| Diacylglycerol Acyltransferase-1 (DGAT-1) | Obesity, Diabetes | 2-phenyl-5-trifluoromethyloxazole-4-carboxamides | nih.gov |

| P2Y12 Receptor | Thrombosis | 2-phenylpyrimidine-4-carboxamide analogs | nih.gov |

Advanced Computational Approaches for Drug Discovery

The integration of advanced computational methods has become indispensable in modern drug discovery, enabling faster and more cost-effective identification and optimization of lead compounds. nih.gov For derivatives of this compound, these in silico tools are being leveraged to elucidate mechanisms of action, predict biological activity, and design novel molecules with improved properties. tandfonline.comnih.gov

Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. nih.gov Studies on pyrimidine analogs have employed docking to understand their interactions with the active sites of enzymes like cyclooxygenase-2 (COX-2) and Aurora A kinase. nih.govtandfonline.com This helps in rationalizing the observed biological activities and guiding the design of more potent inhibitors by identifying key hydrogen bonds and hydrophobic interactions. tandfonline.com

Quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the electronic properties of molecules. acs.org These calculations can be correlated with observed antiproliferative activities, providing deeper insight into the structure-activity relationships of novel pyrimidine derivatives. acs.org Pharmacophore modeling is another ligand-based approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity. This has been applied in the development of pyrimidine derivatives as CDK2 inhibitors. researchgate.net

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These studies are crucial for optimizing molecules to ensure they have favorable pharmacokinetic profiles, such as oral bioavailability and the ability to avoid permeating the blood-brain barrier when not desired. researchgate.net The combination of these computational approaches—from docking and DFT to pharmacophore modeling and ADME prediction—provides a powerful workflow for accelerating the journey from a chemical scaffold to a viable drug candidate. nih.gov

Integration with Materials Science and Agrochemical Research

Beyond its significant role in pharmaceuticals, this compound and its parent compound, 5-bromopyrimidine, are finding increasing application in materials science and agrochemical research. chemimpex.commyuchem.com The reactive bromine atom and the pyrimidine ring's electron-deficient nature make these compounds excellent substrates for metal-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures. myuchem.com

In materials science, these compounds serve as precursors for creating functionalized pyrimidine-based ligands and novel materials, including polymers and coatings that require specific chemical properties for enhanced performance. chemimpex.commyuchem.com The ability to undergo predictable supramolecular interactions also makes them valuable building blocks in crystal engineering.

In the agrochemical industry, this compound and its related structures are important intermediates in the synthesis of next-generation crop protection agents. lookchem.comchemimpex.com They are used in the formulation of effective herbicides and fungicides designed to enhance crop yield and protect plants from diseases. chemimpex.com The structural versatility of the pyrimidine core allows for modifications that can lead to improved efficacy and selectivity in these agricultural chemicals. chemimpex.com The compound is also used as an intermediate for plant growth regulators. chemicalbook.com This dual-use potential underscores the compound's importance as a versatile platform chemical with broad industrial relevance. fishersci.com

常见问题

Q. What synthetic routes are recommended for 5-Bromopyrimidine-4-carboxylic acid, and how do they compare in efficiency?

Methodological Answer: The synthesis of this compound typically involves halogenation and functional group modifications. A common route starts with pyrimidine-4-carboxylic acid derivatives, where bromination at the 5-position is achieved using reagents like or (N-bromosuccinimide) under controlled conditions . For example, methyl 5-bromopyrimidine-4-carboxylate (CAS 1034737-23-9) can be hydrolyzed to the carboxylic acid using alkaline conditions . Comparative studies suggest that palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may improve regioselectivity when synthesizing derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: This compound is classified as hazardous and requires strict safety measures:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory.

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- Storage: Keep in a cool, dry place away from oxidizers and bases. Contaminated surfaces should be cleaned with ethanol or isopropanol .

- Waste Disposal: Follow institutional guidelines for halogenated organic waste. Safety Data Sheets (SDS) from suppliers like MedChemExpress emphasize that the compound is for research use only and not validated for medical applications .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: - and -NMR confirm bromine substitution patterns and carboxylate group integrity. For example, the bromine atom at C5 causes distinct deshielding in -NMR .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of CO from the carboxylic acid group) .

- HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, especially for intermediates like methyl esters .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in derivatization reactions?

Methodological Answer:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki reactions for aryl-substituted derivatives. Solvents like DMF or toluene are preferred for their ability to stabilize intermediates .

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions during bromination, while higher temperatures (80–100°C) accelerate hydrolysis of ester intermediates .

- Additives: Use of triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution reactions at the pyrimidine ring .

Q. How can discrepancies between computational and experimental reactivity data be resolved?

Methodological Answer:

- DFT Studies: Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity at the C5 position. Discrepancies often arise from solvent effects or steric hindrance not modeled in silico .

- Experimental Validation: Compare computed activation energies with kinetic data from time-resolved -NMR or UV-Vis spectroscopy. For example, unexpected regioselectivity in bromination may require revisiting solvent polarity assumptions .

Q. What mechanistic insights guide the design of bioactive derivatives?

Methodological Answer:

- Structure-Activity Relationships (SAR): The bromine atom enhances electrophilicity for nucleophilic attack, while the carboxylic acid group enables salt formation for improved solubility. Derivatives like 2-amino-5-bromopyrimidine-4-carboxylic acid (CAS 914208-48-3) show enhanced binding to kinase targets .

- Biological Testing: Antifungal activity assays (e.g., against Candida albicans) combined with molecular docking studies reveal that steric bulk at the 4-position reduces efficacy, guiding synthetic focus on smaller substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。